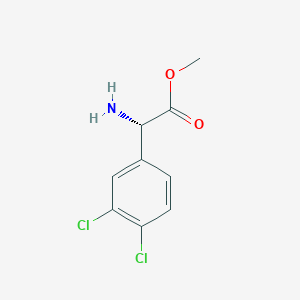

3,4-Dichloro phenyl glycine methyl ester

Description

Historical Context and Evolution of Phenylglycine Chemistry

The study of phenylglycine derivatives has a rich history rooted in the development of synthetic organic chemistry. One of the earliest significant industrial applications of a related compound, N-phenylglycine, was as a precursor in the synthesis of indigo (B80030) dye. wikipedia.org This historical synthesis highlighted the utility of phenylglycine structures in creating valuable chemical commodities. wikipedia.org The foundational methods for preparing phenylglycine itself, such as the Strecker synthesis involving benzaldehyde, provided a basis for accessing this class of amino acids. wikipedia.org

Over time, research expanded from the parent compound to its various derivatives. Phenylglycine-type amino acids were discovered as components of peptide natural products, including certain antibiotics. nih.govrsc.org This discovery spurred further investigation into their biosynthesis and their role in the biological activity of these complex molecules. nih.gov The evolution of phenylglycine chemistry has been marked by the development of more sophisticated synthetic methodologies, including asymmetric synthesis, to produce enantiomerically pure derivatives, which are crucial for pharmaceutical applications. chemimpex.com

Structural Diversity and Functional Significance of Arylglycine Esters

Arylglycine esters are characterized by the core structure of glycine (B1666218) with an aryl group attached to the α-carbon and an ester group at the carboxylic acid position. The structural diversity within this family of compounds arises from the variety of substituents that can be present on the aryl ring. These substituents can significantly influence the molecule's electronic properties, reactivity, and physical characteristics. rsc.org The presence of electron-withdrawing groups, such as the two chlorine atoms in 3,4-dichloro phenyl glycine methyl ester, can impact the acidity of the α-proton and the reactivity of the aromatic ring. rsc.org

The functional significance of arylglycine esters is extensive, particularly in the realm of synthetic and medicinal chemistry. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals. chemimpex.com For instance, enantiomerically pure forms of these esters are essential building blocks for creating semi-synthetic β-lactam antibiotics. evitachem.com Furthermore, their unique structure allows for their use as chiral auxiliaries in asymmetric synthesis, aiding in the production of single-enantiomer drugs. chemimpex.com In materials science, these compounds can be incorporated into polymer matrices to modify and enhance material properties. chemimpex.com The ability to functionalize the α-C-H bond of N-arylglycine esters has opened up efficient pathways for creating new carbon-carbon bonds, further expanding their synthetic utility. beilstein-journals.orgbeilstein-journals.orgrsc.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉Cl₂NO₂ |

| Molecular Weight | 234.08 g/mol |

| Appearance | Typically a white crystalline solid |

| Solubility | Soluble in organic solvents like methanol (B129727) and ethanol (B145695); limited solubility in water |

| Stability | Generally stable under standard laboratory conditions |

This table summarizes key physical and chemical properties of the title compound. evitachem.com

Overview of Research Trajectories for Dichlorophenylglycine Esters

Research focused on dichlorophenylglycine esters, specifically the 3,4-dichloro substituted variant, follows several key trajectories. A primary area of investigation is the development of efficient and highly selective synthetic methods. Given the importance of chirality in pharmaceutical applications, significant effort has been directed towards the enantioselective synthesis of compounds like (S)-3,4-dichloro phenyl glycine methyl ester. evitachem.com Biocatalytic strategies, such as using enzymes like Penicillin G Acylase for kinetic resolution, have shown promise in achieving high enantiomeric excess. evitachem.com

Another major research focus is the application of these esters as synthetic intermediates. Their role in the synthesis of antibiotics and other therapeutic agents is a significant driver of research. evitachem.com The dichloro substitution pattern is of particular interest as halogen atoms can modulate the biological activity of the final product. The presence of chlorine is a common feature in many approved drugs, and chlorinated compounds are a focal point in medicinal chemistry for developing new therapeutic agents. nih.gov

Finally, there is ongoing research into the potential intrinsic biological activities of dichlorophenylglycine esters themselves. Studies explore their utility in biochemical assays and their potential as anti-inflammatory or antimicrobial agents. evitachem.com These investigations aim to uncover new therapeutic applications for this specific class of halogenated amino acid derivatives.

Table 2: Research Applications of this compound

| Application Area | Description |

| Pharmaceutical Synthesis | Used as a key intermediate in the production of antibiotics and other therapeutic compounds. evitachem.com |

| Biochemical Research | Employed in biochemical assays and studies related to amino acid metabolism and enzyme activity. evitachem.com |

| Chemical Research | Investigated for potential biological activities, including anti-inflammatory and antimicrobial properties. evitachem.com |

This table outlines the primary areas of scientific research involving this compound.

Structure

3D Structure

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(3,4-dichlorophenyl)acetate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m0/s1 |

InChI Key |

LKSNQOTUSKXUBR-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Cl)N |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dichloro Phenyl Glycine Methyl Ester

Regioselective and Stereoselective Synthesis Approaches

The introduction of two chlorine atoms at the 3 and 4 positions of the phenyl ring, along with the creation of a chiral center at the α-carbon, necessitates synthetic strategies that are both regioselective and stereoselective.

The use of chiral auxiliaries is a well-established strategy for inducing asymmetry in the synthesis of α-amino acids. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming step. For the synthesis of arylglycines, this often involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent or the diastereoselective addition to an imine derived from a chiral amine.

One notable example of a chiral auxiliary that has been successfully employed in the asymmetric synthesis of α-arylglycines is (R)-phenylglycine amide. In a diastereoselective Strecker reaction, this chiral auxiliary can be reacted with an aldehyde (in this case, 3,4-dichlorobenzaldehyde) and a cyanide source. The reaction proceeds through a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture. This allows for the isolation of a single diastereomer of the resulting α-amino nitrile in high yield and with excellent diastereomeric excess. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the enantiomerically enriched 3,4-dichlorophenylglycine, which can then be esterified.

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |

| Pivaldehyde | (R)-Phenylglycine amide | >99/1 | 76-93 |

| Isobutyraldehyde | (R)-Phenylglycine amide | >99/1 | 85 |

| Cyclohexanecarboxaldehyde | (R)-Phenylglycine amide | >99/1 | 88 |

This table presents data for the asymmetric Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary with various aldehydes, illustrating the high diastereoselectivity achievable with this method. Specific data for 3,4-dichlorobenzaldehyde (B146584) was not available, but similar outcomes are expected.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. For the synthesis of α-aryl glycines, catalytic asymmetric hydrogenation of N-aryl imino esters is an efficient method. Chiral catalysts, often based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the addition of hydrogen across the C=N bond with high enantioselectivity.

While specific examples for the direct enantioselective catalytic synthesis of 3,4-dichlorophenylglycine methyl ester are not extensively documented in publicly available literature, the general methodology is well-established for a range of substituted arylglycine derivatives. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee).

| Substrate | Catalyst System | Enantiomeric Excess (ee) (%) |

| N-(phenyl)iminoacetate | [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | up to 98 |

| N-(4-methoxyphenyl)iminoacetate | [Rh(COD)₂]BF₄ / Chiral Diene Ligand | up to 99 |

This table provides representative data for the enantioselective hydrogenation of N-aryl imino esters, demonstrating the high levels of enantioselectivity that can be achieved with various catalytic systems.

The diastereoselective synthesis of precursors is another powerful strategy. This often involves the addition of a nucleophile to a chiral imine or iminium ion derived from 3,4-dichlorobenzaldehyde. The stereochemistry of the final product is controlled by the existing chirality in the precursor.

For instance, the addition of organometallic reagents to imines derived from chiral amines, such as (S)-1-phenylethanamine, can proceed with high diastereoselectivity. The choice of the metal in the organometallic reagent and the reaction conditions can influence the stereochemical outcome. The resulting diastereomerically enriched amine can then be further elaborated to the target amino acid.

A multi-component reaction involving an arylamine, an aldehyde (like 3,4-dichlorobenzaldehyde), and a difluorocarbene precursor under copper catalysis can lead to the formation of α-aminoamide derivatives. While this specific reaction produces an amide, it demonstrates a pathway to creating the crucial C-N and C-C bonds at the α-position with potential for diastereocontrol.

| Imine Derived From | Nucleophile | Diastereomeric Excess (de) (%) |

| (S)-1-phenylethanamine and Benzaldehyde | Allylmagnesium bromide | 70-90 |

| (S)-1-phenylethanamine and Isobutyraldehyde | Allyl-9-BBN | 96 |

This table illustrates the diastereoselectivity of the addition of nucleophiles to imines derived from a chiral amine, a key step in the diastereoselective synthesis of amino acid precursors.

Established and Emerging Preparative Routes

Beyond stereoselective strategies, several established and emerging methods are utilized for the preparation of 3,4-dichlorophenylglycine and its methyl ester.

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes. masterorganicchemistry.comepfl.chwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org However, the traditional conditions, which often use ammonia (B1221849) and hydrogen cyanide, can suffer from low yields and safety concerns. Modified Strecker reaction protocols have been developed to address these issues.

A convenient and scalable modification involves the use of benzylamine (B48309) in place of ammonia. tandfonline.com The reaction of 3,4-dichlorobenzaldehyde with benzylamine and a cyanide source (e.g., sodium cyanide) in the presence of sodium bisulfite leads to the formation of the corresponding N-benzyl-α-aminonitrile. This intermediate can then be hydrolyzed to the N-benzyl amino acid, followed by debenzylation via catalytic transfer hydrogenation to yield 3,4-dichlorophenylglycine. This method often results in higher yields and purity compared to the classical Strecker reaction.

| Aldehyde | Amine | Overall Yield (%) |

| 4-Fluorobenzaldehyde | Benzylamine | 65 |

| Benzaldehyde | Benzylamine | 72 |

| 4-Methoxybenzaldehyde | Benzylamine | 75 |

Direct esterification of 3,4-dichlorophenylglycine to its methyl ester is a key final step in many synthetic routes. Standard methods for esterification of amino acids, such as refluxing in methanol (B129727) with an acid catalyst (e.g., sulfuric acid or thionyl chloride), are generally effective. organic-chemistry.orggoogle.comresearchgate.net For amino acids that may be prone to side reactions under harsh acidic conditions, milder methods using reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can be employed. researchgate.net

Direct amidation strategies are also relevant, either for the synthesis of related amide derivatives or as a potential route to the amino acid itself through hydrolysis. The direct amidation of esters, including amino acid esters, can be achieved under various conditions. rsc.orgdntb.gov.uanih.govrsc.org For instance, transition-metal-free and solvent-free methods using a strong base like sodium tert-butoxide have been developed for the direct amidation of unactivated esters. rsc.orgdntb.gov.ua Iron(III) chloride has also been shown to catalyze the direct amidation of esters under solvent-free conditions. nih.gov These methods offer practical and more environmentally friendly alternatives to traditional amidation procedures that often require stoichiometric activating agents.

| Ester Substrate | Amine | Catalyst/Reagent | Yield (%) |

| Methyl Benzoate | Benzylamine | NaOtBu | 95 |

| Ethyl Acetate | Aniline | FeCl₃ | 85 |

This table provides examples of direct amidation of esters, showcasing the high yields achievable with modern, sustainable protocols.

Applications of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) represents a powerful methodology in organic synthesis, enabling reactions between reactants located in different immiscible phases. This technique is particularly advantageous for the synthesis of α-amino acid esters like 3,4-Dichloro phenyl glycine methyl ester, as it often involves mild reaction conditions, operational simplicity, and the use of inexpensive and safe reagents. acs.org The fundamental principle of PTC involves a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, that transports a reactant from an aqueous phase to an organic phase where the reaction with the substrate occurs. littleflowercollege.edu.in

In the context of synthesizing this compound, a common approach is the alkylation of a glycine derivative. The O'Donnell amino acid synthesis provides a well-established framework for this transformation. rsc.org This method utilizes a Schiff base of a glycine alkyl ester, which is then alkylated under biphasic conditions with the aid of a phase-transfer catalyst. rsc.org For the preparation of this compound, the glycine methyl ester would first be converted to its benzophenone (B1666685) imine. This substrate is then alkylated with 3,4-dichlorobenzyl halide in a biphasic system of an organic solvent (e.g., toluene (B28343) or dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide). The phase-transfer catalyst facilitates the transfer of the hydroxide (B78521) ion into the organic phase to deprotonate the glycine imine, forming a reactive enolate. This enolate then undergoes nucleophilic substitution with the 3,4-dichlorobenzyl halide.

A significant advancement in this field is the development of asymmetric phase-transfer catalysis, which allows for the enantioselective synthesis of chiral amino acids. austinpublishinggroup.comaustinpublishinggroup.com By employing chiral phase-transfer catalysts, often derived from cinchona alkaloids, it is possible to produce one enantiomer of the target amino acid ester in excess. austinpublishinggroup.com These catalysts create a chiral environment around the reacting species, directing the alkylation to occur preferentially from one face of the glycine enolate. This approach has been successfully applied to the synthesis of a wide variety of unnatural α-amino acids. austinpublishinggroup.com

The efficiency of the phase-transfer catalyzed synthesis of substituted phenylglycine derivatives is influenced by several factors, including the choice of catalyst, solvent, base concentration, and reaction temperature. The table below summarizes typical catalysts and conditions employed in the asymmetric alkylation of glycine derivatives, which are analogous to the synthesis of this compound.

| Catalyst Type | Typical Catalyst | Organic Phase | Aqueous Phase | Typical Yield (%) | Enantiomeric Excess (ee, %) |

| Cinchona Alkaloid-Derived | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Toluene | 50% KOH | 85-95 | 80-92 |

| Cinchona Alkaloid-Derived | O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium Chloride | CH2Cl2 | 50% NaOH | 90-98 | 85-95 |

| Spiro Quaternary Ammonium Salt | (R,R)-Spiro-BIPY-Quat | Toluene | CsOH·H2O | 88-96 | 90-99 |

| Maruoka Catalyst | (S)-BINAP-derived Quaternary Ammonium Salt | Toluene | 60% KOH | 92-99 | 92-98 |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic processes to achieve efficient and selective production of target molecules. For a chiral compound like this compound, chemoenzymatic methods are particularly valuable for obtaining enantiomerically pure forms, which are often required in pharmaceutical applications. These strategies typically involve the enzymatic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

A prominent chemoenzymatic approach for producing enantiopure amino acid esters is the kinetic resolution of a racemic mixture using lipases or proteases. mdpi.com In this process, a racemic mixture of this compound could be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer (e.g., the L-enantiomer) to the corresponding carboxylic acid (3,4-Dichloro phenyl glycine), leaving the other enantiomer (the D-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated by conventional methods, such as extraction.

Another established method is the enzymatic resolution of N-acyl-DL-phenylglycine esters. google.com In this variation, the racemic this compound is first N-acylated (e.g., with acetic anhydride (B1165640) to form the N-acetyl derivative). An enzyme, such as a chymotrypsin (B1334515) or subtilisin, is then used to stereoselectively hydrolyze the ester group of one of the N-acylated enantiomers. google.com This results in the formation of N-acyl-L-3,4-Dichloro phenyl glycine and the unreacted N-acyl-D-3,4-Dichloro phenyl glycine methyl ester, which can then be separated. Subsequent deacylation of each separated compound would yield the pure L- and D-enantiomers of 3,4-Dichloro phenyl glycine.

To enhance the efficiency of kinetic resolutions, the concept of dynamic kinetic resolution (DKR) can be applied. In DKR, the unreacted enantiomer is continuously racemized in situ as the other enantiomer is consumed in the enzymatic reaction. researchgate.net This allows for a theoretical yield of 100% for the desired enantiomer, as opposed to the 50% maximum in a standard kinetic resolution. For the synthesis of a single enantiomer of this compound, a lipase-catalyzed ammonolysis could be combined with a racemization catalyst, such as a salicylaldehyde (B1680747) derivative, to convert the racemic starting material into a single, enantiomerically pure amide, which can then be converted to the desired ester. researchgate.net

The table below provides representative data on the enzymatic resolution of phenylglycine derivatives, illustrating the high enantioselectivity that can be achieved with these methods.

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee, %) of Product | Conversion (%) |

| Chymotrypsin | N-acetyl-DL-phenylglycine methyl ester | Hydrolysis | N-acetyl-L-phenylglycine | >98 | ~50 |

| Subtilisin | N-acetyl-DL-4-hydroxy-phenylglycine methyl ester | Hydrolysis | N-acetyl-L-4-hydroxy-phenylglycine | >99 | ~50 |

| Candida antarctica Lipase B (Novozym 435) | DL-phenylglycine methyl ester | Ammonolysis | D-phenylglycine amide | 88 (with in situ racemization) | 85 |

| Burkholderia cepacia Lipase (PSIM) | Racemic β-fluorophenyl-β-amino carboxylic ester | Hydrolysis | (S)-β-fluorophenyl-β-amino acid | ≥99 | >48 |

Chemical Reactivity and Derivatization Strategies of 3,4 Dichloro Phenyl Glycine Methyl Ester

Reactions at the Amino Group: Acylation, Alkylation, and Condensation

The primary amino group is a key site for nucleophilic reactions, allowing for the straightforward introduction of a wide array of substituents.

Acylation: The nitrogen atom readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. aklectures.com This reaction is fundamental in peptide chemistry and is used to protect the amino group or to link it to other molecules. nih.govacs.orgrug.nlresearchgate.net For example, reaction with acetic anhydride (B1165640) yields the corresponding N-acetyl derivative.

Alkylation: The amino group can be alkylated using alkyl halides. This reaction can proceed to form secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. monash.edu Reductive amination, a two-step process involving initial condensation with an aldehyde or ketone followed by reduction of the resulting imine, is another effective method for introducing alkyl groups. monash.edu

Condensation: In an acid-catalyzed reaction, the primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base. wikipedia.org This reversible reaction is driven to completion by the removal of water. The resulting C=N double bond in the imine can be subsequently reduced to a stable secondary amine.

Table 1: Representative Reactions at the Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary Amine |

| Condensation | Benzaldehyde | Imine (Schiff Base) |

Transformations Involving the Ester Moiety: Transesterification and Hydrolysis

The methyl ester functional group is susceptible to nucleophilic acyl substitution, primarily through transesterification and hydrolysis.

Transesterification: This process involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol. yakhak.org The reaction can be catalyzed by either an acid or a base. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess as the solvent. For instance, reacting 3,4-dichloro phenyl glycine (B1666218) methyl ester with ethanol (B145695) under acidic conditions will yield the corresponding ethyl ester. yakhak.org

Hydrolysis: The ester can be cleaved back to the parent carboxylic acid through hydrolysis. unizin.org This reaction is typically carried out under either acidic or basic (saponification) conditions. acs.org Basic hydrolysis, using a reagent like sodium hydroxide (B78521), results in the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the free carboxylic acid. Care must be taken during hydrolysis, as basic conditions can sometimes lead to racemization at the alpha-carbon. nii.ac.jp

Table 2: Transformations of the Ester Moiety

| Reaction Type | Conditions | Product Functional Group |

| Transesterification | Ethanol, H+ catalyst | Ethyl Ester |

| Hydrolysis | NaOH, H2O then H+ | Carboxylic Acid |

Electrophilic and Nucleophilic Substitutions on the Dichlorophenyl Ring

The reactivity of the dichlorophenyl ring is significantly influenced by the substituents already present.

Electrophilic Aromatic Substitution: The 3,4-dichlorophenyl ring is generally deactivated towards electrophilic attack. Both the chlorine atoms and the amino ester side chain are electron-withdrawing groups, which reduce the electron density of the aromatic ring and make it less susceptible to reaction with electrophiles. Any substitution, which would require harsh reaction conditions, would be directed by the existing substituents to the remaining open positions on the ring (positions 2, 5, and 6).

Nucleophilic Aromatic Substitution: This type of reaction, where a nucleophile displaces a leaving group (like a chloride ion) on an aromatic ring, is generally difficult and requires specific conditions. wikipedia.orgshaalaa.com For a nucleophilic aromatic substitution to occur, the ring must be highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org Since 3,4-dichloro phenyl glycine methyl ester lacks such strong activating groups, nucleophilic substitution on the dichlorophenyl ring is not a favorable reaction pathway.

Cyclization Reactions for Novel Molecular Scaffolds

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it an excellent precursor for the synthesis of various cyclic structures.

Incorporation into Amino Acid and Peptide Mimetic Architectures

As an amino acid ester, this compound is a fundamental building block for peptide synthesis. The amino group can act as a nucleophile to attack an activated carboxyl group of another N-protected amino acid, forming a peptide bond. stackexchange.com Conversely, after hydrolysis of its methyl ester to the carboxylic acid, it can be activated and reacted with the amino group of another amino acid ester. These coupling reactions can be repeated to build peptide chains. The rigid, substituted phenyl ring makes it a useful component for creating peptidomimetics and constrained peptide analogues, which are important in drug discovery.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The inherent functionality of amino esters allows for their use in the synthesis of various nitrogen-containing heterocycles.

Piperazinediones (Diketopiperazines): Amino acid esters can undergo intermolecular cyclization, where two molecules react with each other to form a six-membered ring containing two amide bonds, known as a diketopiperazine. libretexts.org

Hydantoins: A well-established route to hydantoins involves the reaction of an amino ester with an isocyanate (or a precursor like potassium cyanate) to form a ureido ester intermediate. acs.orgacs.org This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield the five-membered hydantoin (B18101) ring. acs.orgnih.govorganic-chemistry.orgresearchgate.net

Other Heterocycles: Condensation reactions with bifunctional reagents can lead to a variety of other heterocyclic systems. For example, reaction with β-keto esters can be used to construct pyridinone rings under certain conditions. ysu.am

Formation of Urea and Hydrazide Derivatives

The amino and ester groups can be independently derivatized to form ureas and hydrazides, which are themselves important scaffolds in medicinal chemistry.

Urea Derivatives: The primary amino group readily reacts with isocyanates to form N,N'-disubstituted ureas. nih.gov Alternative methods include reacting the amine with phosgene (B1210022) equivalents like carbonyldiimidazole or with carbamates. organic-chemistry.orggoogle.com These reactions provide a direct route to incorporating the 3,4-dichlorophenyl glycine moiety into urea-based structures. psu.edursc.org

Hydrazide Derivatives: The methyl ester can be converted to the corresponding acyl hydrazide by reaction with hydrazine (B178648) hydrate, typically in an alcohol solvent under reflux. rsc.orgresearchgate.netgoogle.comacs.orgresearchgate.net This reaction is a nucleophilic acyl substitution where hydrazine displaces the methoxy (B1213986) group. The resulting hydrazide is a versatile intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.

Table 3: Synthesis of Urea and Hydrazide Derivatives

| Starting Functional Group | Reagent | Product Derivative |

| Amino Group | Phenyl Isocyanate | Urea |

| Ester Moiety | Hydrazine Hydrate | Hydrazide |

Chiroptical Properties and Stereochemical Investigations of 3,4 Dichloro Phenyl Glycine Methyl Ester

Enantiomeric Resolution Techniques for Separation and Purification

The separation of the racemic mixture of 3,4-Dichloro phenyl glycine (B1666218) methyl ester into its individual enantiomers is a critical step for its use in stereospecific applications. Various resolution techniques can be employed for this purpose, broadly categorized into chemical, chromatographic, and enzymatic methods.

Classical Chemical Resolution: This method involves the reaction of the racemic amino acid ester with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. For instance, chiral acids like L-(+)-tartaric acid are commonly used to resolve racemic phenylglycine derivatives. googleapis.com The process typically involves dissolving the racemate and the resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then recovering the desired enantiomer from the salt.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. phenomenex.com For a compound like 3,4-Dichloro phenyl glycine methyl ester, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The separation mechanism relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. Enzymes such as proteases (e.g., α-chymotrypsin, subtilisin) or lipases can selectively catalyze the hydrolysis of one enantiomer of an N-acylated phenylglycine ester, leaving the other enantiomer unreacted. google.comnih.gov This kinetic resolution approach allows for the separation of the unreacted ester from the hydrolyzed acid. A variation of this is dynamic kinetic resolution (DKR), where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. researchgate.netnih.gov

Table 1: Comparison of Enantiomeric Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts. googleapis.com | Scalable, well-established technique. | Often requires trial-and-error to find a suitable resolving agent and solvent system; recovery of the resolving agent can be complex. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. phenomenex.com | High separation efficiency, applicable to a wide range of compounds, can be used for both analytical and preparative scales. | High cost of chiral columns and solvents, can be less scalable than crystallization methods. |

| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., hydrolysis). nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum 50% yield in standard kinetic resolution, enzyme cost and stability can be limiting factors. |

| Dynamic Kinetic Resolution | Enzymatic resolution combined with in situ racemization of the unwanted enantiomer. researchgate.net | Theoretical yield of 100%, high enantiomeric excess. | Requires a suitable racemization catalyst that is compatible with the enzyme and reaction conditions. |

Spectroscopic Methods for Determination of Absolute Configuration

Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. Several spectroscopic techniques, often coupled with computational methods, are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including the stereochemistry at the chiral center.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govmdpi.com The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be unambiguously assigned. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region. The aromatic ring in this compound acts as a chromophore. The interaction of this chromophore with the chiral center gives rise to characteristic Cotton effects in the ECD spectrum. acs.org Similar to VCD, the experimental ECD spectrum can be compared with quantum chemical calculations to determine the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a primary method for determining absolute configuration, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be effective. For example, phenylglycine methyl ester (PGME) itself has been used as a CDA to determine the absolute configuration of other chiral carboxylic acids. researchgate.netnih.gov By reacting the enantiopure 3,4-dichlorophenylglycine with a CDA of known configuration, diastereomers are formed which can be distinguished by NMR, allowing for configurational assignment.

Table 2: Spectroscopic Methods for Absolute Configuration Determination

| Method | Basis of Determination | Requirements | Key Features |

|---|---|---|---|

| X-ray Crystallography | Anomalous dispersion of X-rays by atoms. | High-quality single crystal. | Provides unambiguous, definitive structural information. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. nih.gov | Solution-phase sample, computational support (DFT). | Highly sensitive to the entire 3D structure, applicable to a wide range of molecules in solution. nih.gov |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. acs.org | Presence of a chromophore near the stereocenter, computational support. | Particularly useful for molecules with UV-active groups like the phenyl ring. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. researchgate.net | Enantiopure sample, suitable chiral derivatizing or solvating agent. | Does not require crystallization, relies on well-established NMR techniques. |

Mechanisms and Kinetics of Racemization

The stereochemical stability of this compound is a critical consideration, as it is prone to racemization—the conversion of an enantiopure sample into a 1:1 mixture of both enantiomers. manchester.ac.uk Phenylglycine and its derivatives are known to be more susceptible to racemization compared to aliphatic amino acids like alanine. rsc.org

Mechanism: The primary mechanism for the racemization of arylglycines involves the deprotonation of the hydrogen atom at the α-carbon. rsc.org This process is typically base-catalyzed. The removal of the α-proton results in the formation of a planar, achiral carbanion or enolate intermediate. This intermediate is significantly stabilized by the delocalization of the negative charge into the adjacent ester carbonyl group and, importantly, the aromatic ring. Reprotonation of this planar intermediate can occur from either face with equal probability, leading to the formation of both R and S enantiomers and thus, racemization.

Influence of Substituents: The rate of racemization is highly dependent on the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups enhance the acidity of the α-proton and stabilize the resulting carbanion intermediate, thereby accelerating the rate of racemization. rsc.org The two chlorine atoms on the phenyl ring of this compound are strongly electron-withdrawing through their inductive effect (-I). This effect increases the susceptibility of the α-proton to abstraction, suggesting that this compound would racemize more readily than unsubstituted phenylglycine methyl ester.

Kinetics: The racemization of arylglycines typically follows reversible first-order kinetics. researchgate.net The rate constant for racemization (krac) can be determined by monitoring the change in optical rotation or enantiomeric excess over time. Studies on similar compounds have shown that the reaction is subject to general-base catalysis, and the rate is dependent on factors such as pH, temperature, and buffer concentration. researchgate.netacs.org The process can be described by the equation: ln([α]t/[α]0) = -kract, where [α]t is the optical rotation at time t and [α]0 is the initial optical rotation.

Utilization as a Chiral Building Block in Asymmetric Total Synthesis

Enantiomerically pure amino acids and their derivatives are valuable chiral building blocks (or synthons) in asymmetric synthesis, enabling the construction of complex molecules with specific stereochemistry. researchgate.netwiley.com this compound is no exception, offering a unique combination of functionalities and a defined stereocenter.

Synthetic Utility: As a chiral building block, this compound can be incorporated into target molecules to introduce a specific stereogenic center. Its primary amine and methyl ester functionalities serve as versatile handles for further chemical transformations. nih.gov

The amino group can be acylated to form amide bonds, making it a suitable component for the synthesis of peptides or more complex natural product analogs.

The ester group can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones.

The 3,4-dichlorophenyl ring provides a specific structural motif that may be required for biological activity or can be further modified through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

The use of such building blocks is a cornerstone of modern synthetic strategy, allowing for the efficient and stereocontrolled synthesis of pharmaceuticals, agrochemicals, and other functional materials. nih.govnih.gov By starting with an enantiopure fragment like (R)- or (S)-3,4-Dichloro phenyl glycine methyl ester, chemists can avoid the need for chiral separations or asymmetric induction steps later in a complex synthetic sequence, often leading to more efficient and economical routes.

Computational and Theoretical Investigations of 3,4 Dichloro Phenyl Glycine Methyl Ester

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 3,4-Dichloro Phenyl Glycine (B1666218) Methyl Ester at an atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic structure, providing insights into its reactivity, stability, and spectroscopic characteristics.

DFT, particularly using hybrid functionals like B3LYP, is a common choice for optimizing the molecular geometry of related dichlorophenyl compounds to find their most stable three-dimensional conformation. researchgate.net These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on a similar N-(3,4-dichlorophenyl) amide, DFT calculations were used to obtain the optimized geometry, which was then compared with experimental X-ray diffraction data to validate the computational model. researchgate.net

A primary output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is invaluable for predicting how the molecule will interact with other chemical species. For 3,4-Dichloro Phenyl Glycine Methyl Ester, the MEP would likely show negative potential around the oxygen atoms of the ester group and the chlorine atoms, indicating regions susceptible to electrophilic attack, while positive potential might be found around the amine group's hydrogen atoms.

Table 1: Illustrative Electronic Properties Calculated via DFT

| Property | Description | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| Mulliken Atomic Charges | Partial charges on individual atoms, indicating local electron density. | Varies by atom (e.g., O: ~-0.5e, N: ~-0.7e) |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing detailed information on their conformational flexibility and stability. For a molecule like this compound, which possesses several rotatable bonds, MD simulations can explore its conformational landscape and identify low-energy, stable structures.

The simulation process begins by defining a force field, which is a set of parameters that describe the potential energy of the system's particles (atoms). Force fields like AMBER, CHARMM, or OPLS are commonly used for organic molecules. The molecule is then placed in a simulated environment, such as in a vacuum or solvated in a box of water molecules to mimic physiological conditions. The system's energy is minimized to remove any unfavorable starting conformations.

For this compound, key areas of conformational flexibility include the rotation around the Cα-C(phenyl) bond and the bonds within the glycine methyl ester moiety. MD simulations can quantify the energy barriers between different conformational states (rotamers) and determine their relative populations at a given temperature. This information is critical for understanding how the molecule's shape might influence its interactions with other molecules. The stability of the molecule can also be assessed by monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions over time, which indicates how much the structure deviates from its initial state. nih.gov

Table 2: Example of Conformational Analysis from MD Simulation

| Dihedral Angle | Description | Stable Conformer 1 (Angle°) | Stable Conformer 2 (Angle°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| τ1 (N-Cα-C-O) | Glycine Backbone | ~175° | ~-60° | 0.8 |

| τ2 (Cα-C-O-CH₃) | Ester Linkage | ~180° | ~0° | 0.2 |

Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. wjarr.com These studies are instrumental in predicting the non-covalent interactions that govern molecular recognition, without providing specific information on biological outcomes.

The docking process requires three-dimensional structures of both the ligand and the receptor. The ligand's structure can be generated and optimized using quantum chemical methods, as described in section 5.1. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB) or generated using homology modeling if an experimental structure is unavailable.

In a typical docking simulation, the ligand is treated as flexible, while the receptor may be held rigid or allowed partial flexibility in the binding site. The algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. Each generated pose is evaluated by a scoring function, which estimates the binding affinity. mdpi.com The scores are based on factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

For this compound, docking studies would predict how the molecule fits into a given receptor's active site. The dichlorophenyl group could engage in hydrophobic or halogen bonding interactions. nih.gov The ester and amine groups are potential hydrogen bond donors and acceptors. The phenyl ring itself can participate in π-π stacking or π-cation interactions with aromatic or charged amino acid residues in the receptor. The results are typically visualized as a ranked list of binding poses, with associated scores and a detailed breakdown of the predicted intermolecular interactions. mdpi.com

Table 3: Predicted Ligand-Receptor Interactions from a Hypothetical Docking Study

| Interaction Type | Ligand Group Involved | Potential Receptor Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amine (-NH₂) | Aspartic Acid, Glutamic Acid | 2.8 - 3.2 |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine, Threonine, Lysine | 2.9 - 3.3 |

| Hydrophobic | Dichlorophenyl Ring | Leucine, Valine, Isoleucine | 3.5 - 4.5 |

| Halogen Bond | Chlorine Atom | Carbonyl Oxygen of backbone | 3.0 - 3.5 |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine | 3.4 - 4.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or chromatographic retention time. researchgate.net This is achieved by developing mathematical models that relate calculated molecular descriptors to experimentally measured properties.

The first step in developing a QSPR model is to assemble a training set of molecules for which the property of interest has been measured. For a model involving this compound, this set would include a series of structurally related chlorinated aromatic compounds. nih.gov Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure and can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Molecular shape, surface area, volume.

Physicochemical: LogP (lipophilicity), polar surface area (PSA), electronic properties from quantum calculations. chemscene.com

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best fits the training data. The goal is to select a small subset of descriptors that have the strongest correlation with the property being modeled. For chlorinated hydrocarbons, descriptors related to molecular size, shape, and electronic charge distribution are often found to be significant. researchgate.net

The predictive power of the QSPR model is then evaluated using a separate test set of compounds that were not used in model development. Statistical metrics such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictive accuracy. nih.gov A successful QSPR model can then be used to predict the property of interest for new molecules like this compound, based solely on its calculated descriptors.

Table 4: Example of Molecular Descriptors Used in QSPR Models for Chlorinated Compounds

| Descriptor Class | Descriptor Example | Description | Relevance |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to size and van der Waals forces. |

| Topological | Kier & Hall Connectivity | Describes the branching and connectivity of the molecular graph. | Encodes information about molecular shape. |

| Geometric | Solvent Accessible Surface Area | The surface area of a molecule accessible to a solvent. | Important for predicting solubility and interactions. |

| Electronic | Partial Charge on Cl atoms | The calculated electronic charge on the chlorine atoms. | Influences electrostatic and halogen bonding interactions. |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient. | A key measure of a molecule's hydrophobicity. |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS).

A common synthetic route to this compound is the Fischer esterification of 3,4-Dichlorophenyl glycine with methanol (B129727) under acidic catalysis. masterorganicchemistry.com Computational methods, primarily DFT, can be used to model this process step-by-step. The first step involves locating the geometric structures of all stationary points on the PES. Transition states are first-order saddle points, meaning they are an energy maximum in one direction (along the reaction coordinate) and an energy minimum in all other directions. pku.edu.cn This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a transition state is located, its energy relative to the reactants determines the activation energy (energy barrier) for that step. A lower activation energy corresponds to a faster reaction rate. By calculating the energies of all intermediates and transition states, the entire reaction pathway can be mapped out, and the rate-determining step (the one with the highest energy barrier) can be identified. researchgate.net

Furthermore, methods like Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state correctly connects the intended reactants and products. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, ensuring it leads to the expected species. researchgate.net This level of detailed analysis provides a molecular-level understanding of the reaction mechanism that is often inaccessible through experimental means alone. pku.edu.cn

Table 5: Hypothetical Energy Profile for an Esterification Step (Calculated via DFT)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Protonated Carboxylic Acid + Methanol | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack of methanol on carbonyl | +15.2 |

| Intermediate | Tetrahedral Intermediate | -5.8 |

| Transition State 2 (TS2) | Proton transfer and water elimination | +18.5 (Rate-determining) |

| Products | Protonated Ester + Water | -2.1 |

Role As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor in Medicinal Chemistry Research Programs

In the realm of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. 3,4-Dichlorophenyl glycine (B1666218) methyl ester has emerged as a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the dichlorophenyl group is particularly significant as it can modulate the pharmacological profile of a compound, influencing its binding affinity, selectivity, and metabolic stability.

Synthesis of Analogues for Neurotransmitter System Modulation

The 3,4-dichlorophenyl moiety is a key structural feature in several compounds designed to interact with neurotransmitter systems. Research has shown that this particular substitution pattern on a phenyl ring is prevalent in a number of potent and selective neurotransmitter reuptake inhibitors. These inhibitors play a crucial role in the treatment of various neurological and psychiatric disorders by modulating the concentration of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft.

For instance, the synthesis of novel chiral amines that act as triple reuptake inhibitors has been a significant area of research. nih.gov These compounds often feature a 3,4-dichlorophenyl group, and 3,4-Dichlorophenyl glycine methyl ester represents a readily available chiral starting material for the stereoselective synthesis of such complex molecules. The amino acid backbone provides a versatile handle for further chemical modifications, allowing for the systematic exploration of the chemical space around this privileged scaffold to optimize pharmacological activity.

Table 1: Examples of Neurotransmitter Modulators Containing the 3,4-Dichlorophenyl Moiety

| Compound Class | Target Neurotransmitter Systems | Therapeutic Potential |

|---|---|---|

| Tetrahydronaphthalenyl amines | Serotonin, Norepinephrine, Dopamine | Antidepressant |

Building Block for Selective Receptor Ligands

Beyond neurotransmitter transporters, specific receptors within the central nervous system are also key targets for drug discovery. The 3,4-dichlorophenyl group has been identified as an important pharmacophore for achieving high affinity and selectivity for certain receptor subtypes. In particular, this structural motif is found in ligands targeting sigma receptors, which are implicated in a variety of cellular functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders. nih.gov

The synthesis of selective sigma-1 receptor ligands often incorporates a dichlorinated phenyl ring to achieve the desired binding characteristics. 3,4-Dichlorophenyl glycine methyl ester can serve as a foundational building block in the assembly of these ligands. The inherent chirality and functional groups of the amino acid ester allow for the construction of complex molecular architectures with precise three-dimensional arrangements, which is critical for selective receptor recognition and binding.

Applications in Agrochemical Research and Development

The development of novel and effective agrochemicals is essential for modern agriculture. The introduction of halogen atoms, particularly chlorine, into organic molecules has been a highly successful strategy in the design of new herbicides and fungicides. The presence of chlorine atoms can enhance the biological activity, metabolic stability, and environmental persistence of these compounds.

While specific, publicly documented examples of agrochemicals synthesized directly from 3,4-Dichlorophenyl glycine methyl ester are not widespread, the structural components of this molecule are highly relevant to agrochemical design. The 3,4-dichlorophenyl group is a common feature in a variety of pesticides. For example, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) and its ester formulations are widely used for broadleaf weed control. purdue.edu24d.infofbn.com

Furthermore, dichloroisothiazole-based compounds have been investigated for their potent fungicidal activity. nih.govmdpi.comnih.govrsc.org The synthesis of novel fungicides often involves the coupling of a dichlorinated aromatic or heteroaromatic core with other functionalized moieties. The amino acid portion of 3,4-Dichlorophenyl glycine methyl ester provides a reactive platform for the attachment of various side chains, making it a potentially valuable intermediate for the creation of new classes of fungicides with improved efficacy and a broader spectrum of activity.

Table 2: Relevance of Dichlorophenyl Moieties in Agrochemicals

| Agrochemical Class | Example Moiety | Mode of Action |

|---|---|---|

| Herbicides | 2,4-Dichlorophenoxy | Synthetic Auxin |

Utility in Advanced Material Science Precursor Synthesis

In the field of material science, the development of new polymers and advanced materials with tailored properties is a continuous endeavor. Amino acid-based polymers are of particular interest due to their biocompatibility, biodegradability, and the potential for introducing specific functionalities. The ester group of 3,4-Dichlorophenyl glycine methyl ester can readily undergo polymerization to form polyesters or polyamides.

The presence of the 3,4-dichlorophenyl group offers unique opportunities for tuning the properties of the resulting materials. The chlorine atoms can increase the thermal stability and flame retardancy of the polymer. Moreover, the dichlorinated phenyl ring can participate in non-covalent interactions, such as halogen bonding, which can influence the self-assembly and macroscopic properties of the material. While the direct use of 3,4-Dichlorophenyl glycine methyl ester as a monomer in large-scale polymer production is not extensively documented, its potential as a specialty monomer for the synthesis of functional polymers with unique optical, electronic, or biological properties remains an area of interest for research. The synthesis of polymers from amino acid methyl esters is a known strategy, and the incorporation of the dichlorophenyl group could lead to materials with novel applications. researchcommons.orgcore.ac.uk

Structure Function Relationship Studies of 3,4 Dichlorophenylglycine Methyl Ester Analogues

Systematic Structural Modifications and Their Impact on Molecular Recognition

Systematic structural modifications of a lead compound like 3,4-Dichlorophenylglycine methyl ester are fundamental to understanding its interaction with a biological target. This process, known as Structure-Activity Relationship (SAR) studies, involves altering specific parts of the molecule and observing the effect on its biological activity. For the 3,4-Dichlorophenylglycine methyl ester scaffold, modifications would typically be explored at three main positions: the dichlorophenyl ring, the glycine (B1666218) backbone, and the methyl ester.

Modifications of the 3,4-Dichlorophenyl Ring:

Positional Isomerism: Moving the chloro substituents to other positions on the phenyl ring (e.g., 2,4-dichloro, 2,5-dichloro) would probe the importance of the specific chlorine substitution pattern for target recognition. This can influence the electronic distribution and the directionality of hydrophobic and halogen-bonding interactions.

Substitution Variation: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with small alkyl or alkoxy groups would help to delineate the role of substituent size, lipophilicity, and electronic effects on binding affinity.

Modifications of the Glycine Backbone:

Alpha-Substitution: Introducing alkyl groups of varying sizes at the alpha-carbon of the glycine moiety would explore the steric tolerance of the binding pocket. This can also influence the conformational flexibility of the molecule.

N-Alkylation or N-Acylation: Modification of the amino group could investigate the potential for additional hydrogen bonding or hydrophobic interactions.

Modifications of the Methyl Ester:

Ester Variation: Changing the methyl group to other alkyl groups (e.g., ethyl, propyl) or to cyclic systems can explore the size and shape of the corresponding pocket in the target protein.

Bioisosteric Replacement: Replacing the ester with other functional groups of similar size and electronic properties, such as amides or small heterocycles, can improve metabolic stability or introduce new interaction points.

A hypothetical data table illustrating the results of such a study is presented below. It is important to note that this data is illustrative and not based on published experimental results for this specific compound series.

| Compound ID | Phenyl Ring Substitution | R1 (α-substituent) | R2 (Ester) | Biological Activity (IC50, nM) |

| 1 | 3,4-dichloro | H | CH3 | Baseline |

| 1a | 2,4-dichloro | H | CH3 | Activity Change |

| 1b | 4-chloro | H | CH3 | Activity Change |

| 1c | 3,4-dichloro | CH3 | CH3 | Activity Change |

| 1d | 3,4-dichloro | H | CH2CH3 | Activity Change |

This systematic approach allows medicinal chemists to build a comprehensive understanding of the molecular features crucial for biological activity, guiding the design of more potent and selective analogues.

Rational Design Principles Utilizing the 3,4-Dichlorophenyl Moiety for Specific Molecular Interactions

The 3,4-dichlorophenyl moiety is a common functional group in medicinal chemistry, often incorporated to enhance binding affinity through specific molecular interactions. Rational drug design leverages the understanding of these interactions to optimize a ligand for its biological target.

The primary contribution of the 3,4-dichlorophenyl group is through hydrophobic interactions . The phenyl ring itself is lipophilic and can favorably interact with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. The chlorine atoms further increase the lipophilicity of the ring.

Beyond general hydrophobicity, the chlorine substituents can participate in halogen bonding . This is a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue. The strength and geometry of halogen bonds are highly directional, making them a valuable tool for achieving binding specificity.

In the context of 3,4-Dichlorophenylglycine methyl ester analogues, rational design would involve:

Computational Modeling: Using techniques like molecular docking to predict the binding pose of the analogues in the active site of a target protein. This can help to identify key interactions and suggest modifications to improve binding.

Structure-Based Design: If the crystal structure of the target protein is available, it can be used to guide the design of new analogues that make optimal contacts with the binding site. For example, if a hydrogen bond acceptor is present in the pocket, a corresponding donor could be introduced into the ligand.

Fragment-Based Design: The 3,4-dichlorophenyl moiety could be considered a starting fragment, and other chemical groups can be "grown" from it to pick up additional favorable interactions within the binding site.

Conformational and Steric Influence on Binding Topography

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The 3,4-Dichlorophenylglycine methyl ester and its analogues are flexible molecules with several rotatable bonds. The preferred conformations of these molecules, and how they are influenced by different substituents, will have a significant impact on their biological activity.

Conformational Analysis:

Computational methods, such as molecular mechanics and quantum mechanics, can be used to calculate the relative energies of different conformations of the analogues. This can help to identify the low-energy (most probable) conformations in solution.

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-state conformation of the molecules.

Steric Influence:

Conversely, the introduction of certain groups can restrict the conformational flexibility of the molecule, "pre-organizing" it into a bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

For example, introducing a methyl group at the alpha-carbon of the glycine backbone would restrict the rotation around the N-Cα and Cα-C bonds, leading to a more defined set of preferred conformations. Whether this leads to an increase or decrease in activity would depend on whether these preferred conformations are compatible with the binding site.

Ligand Efficiency and Lipophilicity Mapping in Design Contexts

In modern drug discovery, it is not enough for a compound to be potent; it must also possess a good balance of other properties, such as solubility, permeability, and metabolic stability. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to assess the "quality" of a compound during the design and optimization process.

Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically measured by the number of heavy, i.e., non-hydrogen, atoms). It is a measure of the binding energy per atom. A higher LE value is generally desirable, as it indicates that the compound is achieving its potency in an efficient manner, without being excessively large.

Lipophilic Ligand Efficiency (LLE or LipE): This metric combines potency and lipophilicity (usually expressed as logP or logD). It is calculated as pIC50 (or pKi) - logP. LLE is a measure of how effectively a compound utilizes its lipophilicity to achieve its potency. High lipophilicity can lead to problems such as poor solubility, non-specific binding, and rapid metabolism. Therefore, a high LLE value (typically > 5) is sought, as it indicates a compound that is potent without being overly greasy.

A hypothetical table for tracking these metrics during a lead optimization campaign is shown below:

| Compound ID | IC50 (nM) | pIC50 | Heavy Atoms | logP | LE | LLE |

| 1 | 100 | 7.0 | 15 | 0.47 | 3.0 | 4.0 |

| 1a | 50 | 7.3 | 16 | 3.2 | 0.46 | 4.1 |

| 1b | 20 | 7.7 | 17 | 3.5 | 0.45 | 4.2 |

By tracking LE and LLE, medicinal chemists can guide their optimization efforts towards compounds that are not only potent but also have a higher probability of possessing the drug-like properties necessary for a successful therapeutic agent.

Analytical Methodologies for Research and Development of 3,4 Dichloro Phenyl Glycine Methyl Ester

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating 3,4-Dichloro Phenyl Glycine (B1666218) Methyl Ester from starting materials, byproducts, and potential degradants, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 3,4-Dichloro Phenyl Glycine Methyl Ester. The development of a robust, stability-indicating HPLC method is critical for quality control in research and manufacturing.

A typical reversed-phase HPLC (RP-HPLC) method is developed to separate the non-polar analyte from polar and non-polar impurities. Method development involves the systematic optimization of several key parameters:

Column Selection: A C18 (octadecylsilane) column is commonly the first choice due to its versatility and effectiveness in retaining moderately non-polar compounds like aryl glycine esters. Column dimensions (e.g., 150 mm length x 4.6 mm internal diameter) and particle size (e.g., 5 µm) are selected to balance resolution, analysis time, and backpressure.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common starting point is a phosphate (B84403) buffer (pH adjusted to 3-7) and acetonitrile (B52724) or methanol (B129727). The organic modifier disrupts the hydrophobic interactions between the analyte and the stationary phase, allowing for elution.

Elution Mode: A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape in a reasonable timeframe. An isocratic elution, with a constant mobile phase composition, may be suitable for simpler sample matrices.

Detection: Ultraviolet (UV) detection is standard, as the phenyl ring in the molecule provides strong chromophores. The detection wavelength is typically set at the absorbance maximum of the analyte, often around 220-230 nm, to ensure high sensitivity.

A validation process according to International Council for Harmonisation (ICH) guidelines would be performed to demonstrate that the analytical method is accurate, precise, specific, linear, and robust for its intended purpose.

Table 8.1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Silica (B1680970) Column (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Separation

As this compound possesses a chiral center at the alpha-carbon, separating and quantifying its enantiomers is crucial. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective technique for this purpose.

The principle of chiral recognition on a CSP involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Differences in the stability of these complexes lead to different retention times, allowing for separation. Several types of CSPs are effective for separating amino acid derivatives:

Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or bonded to a silica support are widely used. These CSPs, such as those with phenylcarbamate derivatives, offer broad applicability. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Pirkle-Type CSPs: These phases are based on small chiral molecules, such as N-(3,5-dinitrobenzoyl)-phenylglycine, covalently bonded to silica. The primary interaction mechanism is π-π stacking between the electron-deficient dinitrobenzoyl group of the CSP and the electron-rich aromatic ring of the analyte, supplemented by hydrogen bonding and dipole-dipole interactions.

Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) can provide unique selectivity for amino acid derivatives. They offer multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, creating complex and highly selective chiral recognition environments.

Method development in chiral chromatography focuses on screening different CSPs and optimizing the mobile phase, which is often a non-polar mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). The type and concentration of the alcohol modifier can significantly impact enantioselectivity and resolution.

Table 8.2: Chiral Stationary Phases for Phenylglycine Derivative Separation

| CSP Type | Example Selector | Primary Interaction Mechanisms |

|---|---|---|

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric inclusion |

| Pirkle-Type (π-acid) | N-(3,5-dinitrobenzoyl)-D-phenylglycine | π-π stacking, hydrogen bonding, dipole interactions |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, hydrophobic inclusion |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides complementary information about the molecule's connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the alpha-proton, the amine protons, and the three aromatic protons. The aromatic region would display a characteristic splitting pattern (e.g., an ABX system) due to the 1,2,4-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the ester carbonyl carbon, the methoxy carbon, the alpha-carbon, and the six aromatic carbons (two of which are directly attached to chlorine atoms). The chemical shifts of the chlorinated carbons are significantly influenced by the halogen's inductive effect.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between the alpha-proton and the amine protons, as well as couplings between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Table 8.3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OC H₃ | ~3.7 | ~52 |

| -NH ₂ | ~2.0 (broad) | - |

| α-CH | ~4.5 | ~58 |

| Aromatic C-H (C2, C5, C6) | ~7.3 - 7.6 | ~128 - 133 |

| Aromatic C -Cl (C3, C4) | - | ~131 - 134 |

| Aromatic C 1 (ipso) | - | ~138 |

| C =O (Ester) | - | ~173 |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion (M⁺). Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This leads to a cluster of peaks for any chlorine-containing fragment, with a distinctive M, M+2, and M+4 pattern, where the relative intensities are approximately 9:6:1.

Electron Ionization (EI) MS would also reveal key fragmentation patterns that help confirm the structure. Common fragmentation pathways for amino acid esters include:

Loss of the methoxycarbonyl group (-•COOCH₃): This results in a significant fragment ion at [M-59]⁺.

Alpha-cleavage: Cleavage of the bond between the alpha-carbon and the dichlorophenyl ring is a characteristic fragmentation for α-aryl amino acids.

Loss of chlorine: Sequential loss of chlorine radicals can also be observed.

Table 8.4: Expected Key Ions in the Mass Spectrum of this compound (C₉H₉Cl₂NO₂)

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 233/235/237 | [C₉H₉³⁵Cl₂NO₂]⁺ | Molecular Ion (M⁺) cluster |

| 174/176/178 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 145/147 | [C₆H₃³⁵Cl₂]⁺ | Dichlorophenyl fragment |

| 88 | [H₂N=CH-COOCH₃]⁺ | Fragment from α-cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity bands in the 3400-3300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and alpha-carbon) appear just below 3000 cm⁻¹.